3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-12-5-4-11(14(24-2)15(12)25-3)16(21)18-7-6-10(8-18)19-13(20)9-26-17(19)22/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZLTZZPHDFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structural and Pharmacological Analysis
Antidiabetic Activity
The target compound’s pyrrolidine-linked trimethoxybenzoyl group differentiates it from ad21/ad22 (), which feature benzylidene and oxopropenyl chains. While ad21/ad22 showed comparable efficacy to rosiglitazone in diabetic rats , the target compound’s bulkier substituents may alter PPAR-γ binding affinity or solubility. Notably, the 2,3,4-trimethoxy group could enhance membrane permeability, a critical factor in oral bioavailability .
Anti-Tubercular Potential
Compared to compounds 94–96 (), which exhibit anti-tubercular activity via undefined mechanisms, the target compound’s pyrrolidine moiety may confer steric advantages for targeting mycobacterial enzymes. The methoxy groups could mimic natural substrates, as seen in ethambutol analogs .
Physicochemical Properties
While molecular weight and purity data are absent for the target compound, analogs like (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione (Mol. Wt. 227.65, 95% purity) suggest that increased substituent size correlates with reduced solubility . The trimethoxybenzoyl group may mitigate this via hydrogen-bonding interactions.
Biological Activity
3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS Number: 1795364-27-0) is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a thiazolidine ring , and a trimethoxybenzoyl group . The molecular formula is with a molecular weight of 380.4 g/mol. Its unique structure contributes to its pharmacological properties and biological activity.
Antimicrobial Activity
Research indicates that 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits antimicrobial properties . It has been evaluated against various bacterial and fungal strains with promising results. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Weak Inhibition | |
| Candida albicans | Significant Inhibition |
Anticancer Properties
The compound has shown potential as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been observed in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 25 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its utility in treating inflammatory diseases.
The biological activity of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could modulate receptor activity related to cell proliferation and survival.
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy against resistant strains of bacteria. Results indicated that the compound significantly inhibited the growth of multidrug-resistant Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : Focus on green chemistry approaches, such as using sodium hypochlorite as an oxidant in ethanol at room temperature, which minimizes hazardous byproducts . Key steps include:
- Reaction Optimization : Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.
- Purification : Use column chromatography (e.g., alumina or silica gel) to isolate the compound in high purity.
- Yield Improvement : Explore microwave-assisted synthesis or continuous flow reactors to enhance efficiency .
Q. How can researchers confirm the biological activity of this compound against specific targets (e.g., antidiabetic or anti-inflammatory pathways)?
- Methodological Answer : Utilize standardized in vitro assays:
- Antioxidant Activity : DPPH radical scavenging assays at varying concentrations (e.g., 10–100 µM) .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA or fluorometric methods.
- Structural Modifications : Compare activity with analogs (e.g., benzylidene or pyrazole derivatives) to identify critical functional groups .
Q. What analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer : Combine:
- NMR Spectroscopy : Confirm pyrrolidine and thiazolidinedione ring connectivity (¹H/¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidin-3-yl moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the 2,3,4-trimethoxybenzoyl group (e.g., replace methoxy with ethoxy or halogens).
- Bioassay Testing : Screen analogs against disease-specific targets (e.g., PPAR-γ for antidiabetic activity) .
- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) across labs.
- Purity Verification : Re-examine compound purity via HPLC and elemental analysis.
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm binding affinity to targets like PPAR-γ .
Q. What computational tools are effective for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., α-glucosidase for antidiabetic activity).
- QSAR Modeling : Train models on datasets of thiazolidinedione derivatives to predict toxicity or bioavailability .
Q. How can researchers address discrepancies between in vitro and in vivo activity?
- Methodological Answer :
- Pharmacokinetic Studies : Assess bioavailability via LC-MS/MS after oral administration in rodent models.
- Metabolite Identification : Use hepatic microsome assays to detect metabolic degradation pathways .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
